3-Aminocyclohexane-1-carboxamide
Overview
Description
3-Aminocyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibiotic and Antibacterial Drug Synthesis
3-Aminocyclohexane-1-carboxamide has been utilized in the synthesis of various compounds with potential antibiotic and antibacterial properties. A study demonstrated its use in creating new antibiotic drugs, highlighting its significance in combating both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Polymerization and Material Science
In the field of material science, this compound is used in polymerization processes. Research has shown its effectiveness in creating polyamides under various conditions, contributing to advancements in the development of new materials (Kricheldorf, Mülhaupt, & Hull, 1980).
Heterocyclic Chemistry
The compound plays a critical role in heterocyclic chemistry, particularly in the synthesis of heterocyclic compounds. Studies have explored its application in creating multicomponent heterocyclization compounds, contributing to the development of new chemical entities (Chebanov et al., 2012).
Synthesis of Chiral Solvating Agents
Another application of this compound is in the synthesis of chiral solvating agents, particularly for enantiodiscrimination in chiral carboxylic acids. This application is crucial in the field of stereochemistry and pharmaceuticals (Yang et al., 2006).
Structural and Conformational Studies
The compound is extensively used in structural and conformational studies, particularly in peptides and amino acids. Its role in determining the conformational preferences of various peptides has significant implications in protein chemistry and drug design (Crisma et al., 1989).
Novel Therapeutic Agents
This compound has been investigated for its potential in creating novel therapeutic agents. Studies have explored its use in synthesizing compounds with antitumor activities, demonstrating its potential in the development of new cancer treatments (Abd-Allah & Elshafie, 2018).
Mechanism of Action
Pharmacokinetics
As a chemical building block, its ADME properties would likely be significantly altered upon incorporation into a larger molecule .
Action Environment
The action, efficacy, and stability of 3-Aminocyclohexane-1-carboxamide can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. .
Biochemical Analysis
Biochemical Properties
3-Aminocyclohexane-1-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as acetylcholinesterase, which is crucial for neurotransmission. The interaction between this compound and acetylcholinesterase involves the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft . Additionally, this compound can bind to proteins involved in cellular signaling pathways, affecting their function and activity.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the signaling pathways by modulating the activity of key proteins and enzymes involved in these pathways. For example, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets . This modulation can result in changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, inhibiting their catalytic activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . Additionally, this compound can interact with transcription factors, influencing gene expression by altering their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function by inhibiting acetylcholinesterase activity . At higher doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components . The involvement of this compound in these pathways can influence overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects . The localization of this compound within these compartments can impact its activity and function, contributing to its overall biochemical effects.
Properties
IUPAC Name |
3-aminocyclohexane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMALDXUUZQFPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588505 | |
Record name | 3-Aminocyclohexane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953750-05-5 | |
Record name | 3-Aminocyclohexane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.